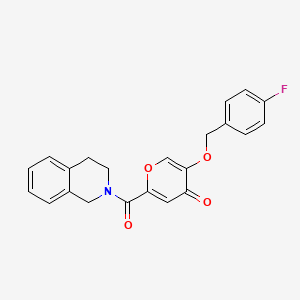
5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H18FNO4 and its molecular weight is 379.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((4-fluorobenzyl)oxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyranone ring, a tetrahydroisoquinoline moiety, and a fluorobenzyl ether. Its chemical formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 321.34 g/mol. The presence of the fluorine atom is noteworthy as it can influence the compound's biological properties through electronic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrahydroisoquinoline component has been associated with the inhibition of specific enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). In vitro studies have shown that derivatives of tetrahydroisoquinoline exhibit varying degrees of inhibition against these enzymes, suggesting potential applications in treating neurodegenerative diseases .
- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for neuroprotective applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyranone moiety have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Research indicates that compounds derived from pyranones exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group may enhance this activity by improving lipophilicity and cellular uptake .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds on human neuroblastoma SH-SY5Y cells. The results indicated that certain derivatives significantly increased cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The protective effect was attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit AChE activity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyranone derivatives in vitro. The study revealed that these compounds inhibited the growth of breast cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis through caspase activation pathways .
Data Table: Biological Activities of Similar Compounds
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO4/c23-18-7-5-15(6-8-18)13-27-21-14-28-20(11-19(21)25)22(26)24-10-9-16-3-1-2-4-17(16)12-24/h1-8,11,14H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBVGEFDCFBQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














